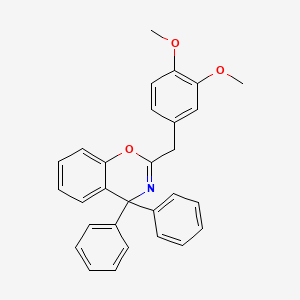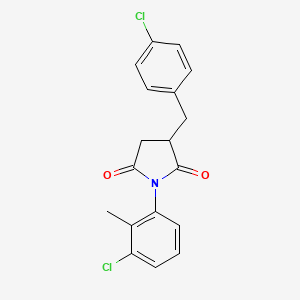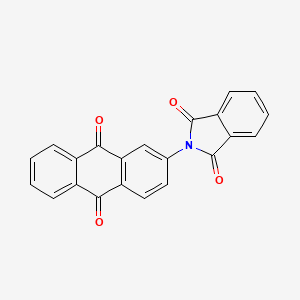
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione, also known as DIA or diacetylene anthracene, is a chemical compound with a unique structure and interesting properties. It is widely used in scientific research for its ability to undergo polymerization and form self-assembled monolayers, making it a valuable material for developing new technologies.
Scientific Research Applications
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications due to its unique properties. It is commonly used in the development of biosensors, optoelectronic devices, and molecular electronics. 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione can also be used as a template for the synthesis of other compounds, making it a valuable tool for drug discovery and development.
Mechanism of Action
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione undergoes polymerization when exposed to UV light, resulting in the formation of a highly ordered monolayer. This polymerization process is reversible, meaning that the monolayer can be broken down and reassembled multiple times. The mechanism of action for 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione involves the formation of covalent bonds between adjacent molecules, resulting in a stable and highly ordered monolayer.
Biochemical and Physiological Effects:
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects. It has been shown to interact with DNA, leading to changes in gene expression. 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione has also been shown to have antitumor properties, making it a potential candidate for the development of new cancer treatments. Additionally, 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its ability to form highly ordered monolayers, making it a valuable tool for studying molecular interactions. Additionally, 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione is relatively easy to synthesize, making it a cost-effective choice for research purposes. However, one limitation of using 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its instability in aqueous solutions, making it difficult to work with in certain applications.
Future Directions
There are a number of future directions for the use of 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione in scientific research. One potential direction is the development of new biosensors and optoelectronic devices based on 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione monolayers. Additionally, 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione could be used as a template for the synthesis of other compounds with unique properties. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione, and to determine its potential as a therapeutic agent for a range of diseases.
Synthesis Methods
The synthesis of 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione involves the reaction of anthracene with maleic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with acetic anhydride to produce 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione. This method is relatively simple and efficient, making it a popular choice for producing large quantities of 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1H-isoindole-1,3(2H)-dione for research purposes.
properties
IUPAC Name |
2-(9,10-dioxoanthracen-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11NO4/c24-19-13-5-1-2-6-14(13)20(25)18-11-12(9-10-15(18)19)23-21(26)16-7-3-4-8-17(16)22(23)27/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYZWKOJUIUJSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-1H-isoindole-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4',4',6,6-tetramethyl-3-phenyl-3,5,6,7-tetrahydro-2'H,4H,6'H-spiro[1-benzofuran-2,1'-cyclohexane]-2',4,6'-trione](/img/structure/B4936733.png)
![11-(4-hydroxy-3-iodo-5-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4936739.png)
![5'-(4-chlorophenyl)-3'-(4-ethoxyphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B4936744.png)
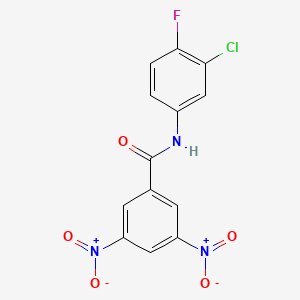


![diethyl 3-methyl-5-({[(4-methylbenzoyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4936759.png)
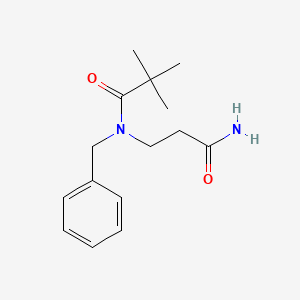
![(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid](/img/structure/B4936770.png)
![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4936780.png)
